Pigment red 5

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pigment Red 5 involves the diazotization of a red base ITR diazonium salt followed by coupling with naphthol AS-ITG . The reaction typically occurs under acidic conditions, with the diazonium salt being prepared by treating the red base ITR with sodium nitrite and hydrochloric acid. The coupling component, naphthol AS-ITG, is dissolved in an alkaline medium before being combined with the diazonium salt to form the pigment .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The pigment is then filtered, washed, and dried to obtain the final product in powder form .

化学反应分析

Types of Reactions: Pigment Red 5 undergoes various chemical reactions, including:

Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the chromophore structure, affecting the pigment’s color properties.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinonoid structures, while substitution can introduce halogen or nitro groups .

科学研究应用

Scientific Research Applications

Pigment Red 5 has several significant applications in scientific research:

- Analytical Chemistry : It serves as a standard pigment for studying reaction mechanisms and kinetics.

- Biological Staining : The pigment is employed in histological staining techniques to highlight specific cellular components, aiding in the visualization of tissues under a microscope.

- Drug Delivery Systems : Research indicates its potential use in drug delivery systems due to its stability and non-toxic nature, making it suitable for biomedical applications.

Case Study: Histological Staining

A study utilized this compound in histological staining to enhance the visibility of cellular structures in tissue samples. The results indicated improved contrast and clarity compared to traditional staining methods, demonstrating its efficacy as a biological stain .

Industrial Applications

This compound is extensively used in various industrial applications:

- Inks and Coatings : Its excellent color properties make it ideal for water-based inks, coatings, and paints. The pigment is resistant to fading, ensuring longevity in products.

- Textile Industry : It is used for dyeing textiles, providing vibrant colors that are durable under various environmental conditions.

Data Table: Industrial Applications of this compound

| Application Area | Description | Benefits |

|---|---|---|

| Inks | Used in water-based inks for printing | Bright color, fade resistance |

| Coatings | Applied in paints and protective coatings | Long-lasting finish |

| Textiles | Dyeing fabrics for clothing and upholstery | Vibrant hues, durability |

Medical Applications

In the medical field, this compound has been investigated for its use in cosmetic products and potential therapeutic applications:

- Cosmetics : It is commonly used as a colorant in cosmetics, providing a bright red hue that enhances product appeal.

- Tattoo Reactions : Research has highlighted reactions to red tattoo pigments, including granulomatous reactions. Studies have explored treatment methods for these reactions, indicating that this compound can be involved in adverse effects related to tattoos .

Case Study: Tattoo Reactions

A comprehensive analysis of tattoo reactions involving this compound revealed various outcomes from different treatment methods. The study documented cases of granulomatous reactions and successful treatments using laser therapy .

Environmental Considerations

Recent studies have raised concerns about the safety of pigments at the nanoscale. A report discussed the potential risks associated with nano-sized pigments, including this compound, emphasizing the need for thorough toxicological assessments .

Summary of Toxicological Data

| Endpoint | Findings |

|---|---|

| Human Exposure Risks | Limited data available on toxicity |

| Environmental Impact | Concerns regarding nano-sized pigments |

作用机制

The mechanism of action of Pigment Red 5 involves its interaction with light and other molecules. The chromophore structure of the pigment absorbs specific wavelengths of light, resulting in its characteristic color. Additionally, the pigment can interact with other molecules through hydrogen bonding, van der Waals forces, and π-π interactions, influencing its behavior in different applications .

相似化合物的比较

Pigment Red 9: Another naphthol-based pigment with a more orange-red hue.

Pigment Red 112: Known for its excellent lightfastness and stability.

Pigment Red 170: A quinacridone-based pigment with a more violet-red color.

Uniqueness of Pigment Red 5: this compound stands out due to its bright bluish-red color, making it highly desirable for applications requiring vibrant and long-lasting color. Its stability in various environmental conditions and resistance to fading further enhance its appeal compared to other similar pigments .

生物活性

Pigment Red 5, known chemically as 1-(2-methoxy-5-methylphenyl)-2-naphthalenamine, is a synthetic organic pigment widely used in various applications, including inks, coatings, and plastics. Its vibrant hue and stability make it a popular choice in the industry. However, recent research has begun to explore its biological activity, including potential antimicrobial, antioxidant, and cytotoxic properties.

Chemical Composition

This compound is classified under the azo pigments and is characterized by its diazonium salt structure. Its molecular formula is C₁₄H₁₅N₃O₂S, with a molecular weight of approximately 277.36 g/mol. The compound's structure includes an aromatic amine group that contributes to its color properties and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study investigating the pigment's efficacy against various bacterial strains demonstrated noteworthy results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.07 mg/mL |

| Escherichia coli | 0.07 mg/mL |

| Pseudomonas aeruginosa | 0.07 mg/mL |

| Klebsiella pneumoniae | 0.07 mg/mL |

The pigment was found to be particularly effective against Gram-positive bacteria, suggesting its potential use as a natural antimicrobial agent in food preservation and pharmaceuticals .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method assesses the ability of the pigment to scavenge free radicals, which are responsible for oxidative stress in biological systems. Results indicated that this compound possesses a moderate DPPH scavenging activity, which could be beneficial in preventing oxidative damage in cells .

Cytotoxicity Studies

Cytotoxicity assessments using zebrafish embryos revealed that while this compound exhibited some toxic effects at higher concentrations, it was generally considered to have low cytotoxicity. The study highlighted that the pigment's safety profile makes it suitable for applications in food products and cosmetics .

Case Studies

- Wound Healing Potential : A case study explored the wound healing effects of a red pigment isolated from marine bacteria closely related to this compound. The study showed that this pigment accelerated wound closure in albino rats compared to controls, indicating potential therapeutic applications for skin injuries .

- Antifouling Applications : Another investigation focused on the antifouling properties of pigments similar to this compound derived from Streptomyces species. These pigments demonstrated effectiveness against marine microbial growth, suggesting their utility in marine coatings .

属性

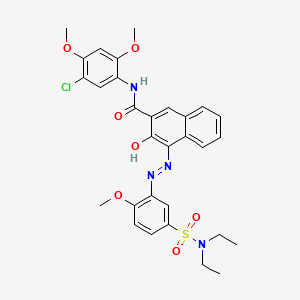

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31ClN4O7S/c1-6-35(7-2)43(38,39)19-12-13-25(40-3)24(15-19)33-34-28-20-11-9-8-10-18(20)14-21(29(28)36)30(37)32-23-16-22(31)26(41-4)17-27(23)42-5/h8-17,36H,6-7H2,1-5H3,(H,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMULDSDQRQVZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0050394 | |

| Record name | C.I. Pigment Red 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6410-41-9 | |

| Record name | Pigment Red 5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6410-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]diazenyl]-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulphonyl]-2-methoxyphenyl]azo]-3-hydroxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OZU993LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key innovation in the presented method for preparing Pigment Red 5?

A1: The research article describes a novel method for synthesizing this compound that focuses on improving yield and promoting efficient coupling reactions. [] The key innovations include:

- Catalytic enhancement: The addition of 2,4,6 tri-(1-phenethyl)-phenol polyethylene glycol ether with 8-30 EO accelerates the reaction speed, leading to a higher synthesis rate of high-performance this compound. []

Q2: Does the article discuss the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: No, the article primarily focuses on optimizing the synthesis method for this compound and does not delve into its detailed structural characterization, spectroscopic data, or properties beyond its application as a pigment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。